[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of diverse heterocyclic structures. For instance, it has been used in reactions leading to the formation of condensed indolylpyranones, indolylpyrazolol, and various substituted pyrimidines and pyrazoles. These reactions are essential in medicinal chemistry for the development of new pharmaceuticals with potential therapeutic applications (Jakše et al., 2004), (Zupančič et al., 2009).
Development of Metal Complexes
Research has demonstrated the use of aminophenoxy ethyl-based ligands in the creation of novel metal complexes. These complexes have been explored for their potential catalytic activities, including the ring-opening polymerization of rac-lactide, which is a critical reaction for the production of biodegradable plastics (Wang & Ma, 2010).
Study of Polymorphism
The compound has also been involved in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding the various crystalline forms a drug can take. This understanding is vital for drug development processes, affecting the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).
Fluoroionophores Development
A series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives have been developed, showcasing the versatility of the compound in creating sensors that can chelate metal ions. Such fluoroionophores have applications in bioimaging and environmental monitoring, demonstrating the compound's utility in analytical chemistry (Hong et al., 2012).
properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]aniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;;/h3-5,8H,6-7,11H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUWTAXZZBMJDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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